molecular formula C10H8O4 B103748 1,3,6,8-Tetrahydroxynaphthalene CAS No. 18512-30-6

1,3,6,8-Tetrahydroxynaphthalene

Cat. No.: B103748
CAS No.: 18512-30-6
M. Wt: 192.17 g/mol
InChI Key: BCMKHWMDTMUUSI-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrahydroxynaphthalene is a polyketide compound known for its symmetrical structure and significant role in various biological and industrial processes. It is a precursor to 1,8-dihydroxynaphthalene melanin and is produced by certain bacteria and fungi . This compound is notable for its involvement in the biosynthesis of complex natural products with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetrahydroxynaphthalene is synthesized through the catalytic action of specific enzymes such as this compound synthase. This enzyme utilizes five molecules of malonyl-CoA to produce the compound, which can then undergo spontaneous oxidation to form flaviolin . The synthesis typically involves the use of bacterial strains like Streptomyces griseus and Nocardia sp. CS682 .

Industrial Production Methods

Industrial production of this compound often involves metabolic engineering of bacterial strains to enhance yield and efficiency. Techniques such as heterologous expression in Streptomyces lividans have been employed to produce the compound in significant quantities . Additionally, metabolic engineering approaches have been used to create novel derivatives with enhanced bioactivities .

Mechanism of Action

The mechanism of action of 1,3,6,8-tetrahydroxynaphthalene involves its role as a precursor in the biosynthesis of various biologically active compounds. The compound is synthesized through the action of polyketide synthases, which catalyze the condensation of malonyl-CoA units . The resulting product can undergo further modifications, such as oxidation and reduction, to form compounds with specific biological activities. These activities are mediated through interactions with molecular targets and pathways involved in microbial defense, pigmentation, and other cellular processes .

Comparison with Similar Compounds

1,3,6,8-Tetrahydroxynaphthalene is unique due to its symmetrical structure and specific biosynthetic pathway. Similar compounds include:

These compounds share similar biosynthetic origins but differ in their chemical structures and biological activities, highlighting the versatility and importance of this compound in various scientific and industrial applications.

Properties

IUPAC Name

naphthalene-1,3,6,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKHWMDTMUUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331478
Record name 1,3,6,8-Tetrahydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18512-30-6
Record name 1,3,6,8-Naphthalenetetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18512-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6,8-Tetrahydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Biosynthesis of DHN melanin is synthesized by a polyketide pathway, through the genes encoding Polyketide synthase (PKS), Scytalone dehydratase (SCD), and 1,3,8-trihydroxynaphthalene reductase (THN). It started with a PKS using malonyl-CoA as a substrate to produce 1,3,6,8-tetrahydroxynaphthalene, 1,3,6,8-THN (Fujii et al., 2000), followed by reducatse catalysis to produce scytalone, dehydration by SCD to yield 1,3,8-trihydroxynaphthalene (1,3,8-THN), reduction by THN to yield vermelone, dehydration to produce melanin precursor 1,8-dihydroxynaphthalene (1,8-DHN), and then oxidation and polymerization to yield melanin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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